Clopidogrel acyl-beta-D-glucuronide is classified as a glucuronide, a type of conjugate formed when a glucuronic acid molecule is attached to another compound. It plays a crucial role in the metabolic pathway of clopidogrel, influencing its pharmacokinetics and pharmacodynamics. The compound has the CAS number 1314116-53-4 and its molecular formula is C₂₁H₂₂ClNO₈S, with a molecular weight of 483.92 g/mol .
The synthesis of clopidogrel acyl-beta-D-glucuronide can be achieved through enzymatic glucuronidation of clopidogrel carboxylic acid. This reaction typically involves the following steps:
In industrial applications, recombinant UGT enzymes are utilized to optimize yield and purity during large-scale production.
Clopidogrel acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
These reactions can yield several derivatives, including oxidized, reduced, and substituted forms of clopidogrel acyl-beta-D-glucuronide, which may have different pharmacological properties.
The mechanism by which clopidogrel acyl-beta-D-glucuronide exerts its effects primarily involves its role as a metabolite that affects the pharmacokinetics of clopidogrel itself. The compound acts as a mechanism-based inhibitor of CYP2C8, an enzyme involved in drug metabolism. Clinical studies have shown that this metabolite can significantly increase the plasma concentrations of other drugs metabolized by CYP2C8, indicating potential drug-drug interactions .
The compound exhibits typical characteristics associated with glucuronides, including stability under physiological conditions but potential reactivity under specific laboratory conditions. Its interactions with various enzymes highlight its importance in pharmacokinetic profiles .
Clopidogrel acyl-beta-D-glucuronide is primarily used in scientific research to study drug metabolism and pharmacokinetics. It serves as a model compound for investigating glucuronidation processes and assessing drug-drug interactions involving CYP enzymes. Understanding this metabolite's behavior can help optimize therapeutic strategies involving clopidogrel and similar antiplatelet agents .
CAS No.: 565434-85-7
CAS No.: 943001-56-7
CAS No.:
CAS No.: 9002-84-0
CAS No.: 84752-96-5
CAS No.: